N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a bithiophene moiety linked to a benzamide structure through an ethyl chain
Mechanism of Action
Target of Action
The primary targets of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide are COX-2 and Topo I . These targets play a crucial role in inflammation and tumor progression .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to enhance the inhibitory effect on COX-2 compared to other compounds . It also exhibits superior inhibitory action on Topo I .
Biochemical Pathways
The compound affects the NF-κB pathway in cancer cells . It inhibits the nuclear translocation of NF-κB and suppresses the production of NO, COX-2, and IL-1β in RAW264.7 .
Result of Action
The compound exhibits potential anticancer effects and inhibits the activation of the NF-κB pathway in cancer cells . In vivo, it shows acceptable pharmacokinetic parameters, reduces tumor growth without affecting body weight, downregulates COX-2 and MMP-9, and induces apoptosis in CT26.WT tumor-bearing mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide typically involves multiple steps:
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Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through the coupling of two thiophene rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
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Attachment of the Ethyl Chain: : The bithiophene is then functionalized with an ethyl chain, which can be introduced through a Grignard reaction or alkylation process.
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Formation of the Benzamide Structure: : The final step involves the reaction of the ethyl-bithiophene intermediate with 4-(dimethylsulfamoyl)benzoic acid or its derivatives. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Corresponding amines from the reduction of the amide bond.
Substitution: Halogenated derivatives of the thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is studied for its electronic properties. The bithiophene unit is known for its ability to conduct electricity, making this compound a candidate for organic semiconductors and conductive polymers.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. The benzamide structure is a common motif in many drugs, and the bithiophene unit could impart unique biological activities.
Industry
In the industrial sector, this compound might be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler structure without the benzamide and ethyl chain, used in organic electronics.
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzamide: Lacks the dimethylsulfamoyl group, potentially altering its solubility and reactivity.
4-(Dimethylsulfamoyl)benzoic acid: The benzamide precursor, used in various synthetic applications.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-4-(dimethylsulfamoyl)benzamide is unique due to the combination of the bithiophene unit with the benzamide structure, linked by an ethyl chain and modified with a dimethylsulfamoyl group. This unique structure imparts specific electronic and chemical properties, making it valuable for specialized applications in organic electronics and potentially in medicinal chemistry.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S3/c1-21(2)27(23,24)16-8-5-14(6-9-16)19(22)20-12-11-15-7-10-18(26-15)17-4-3-13-25-17/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSUFXXVZIKRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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